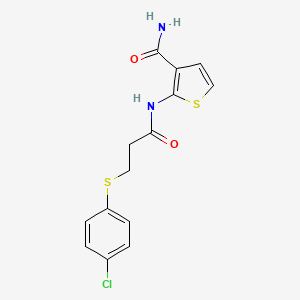

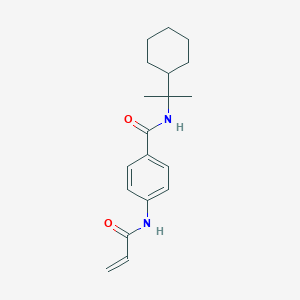

2-(3-((4-Chlorophenyl)thio)propanamido)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(3-((4-Chlorophenyl)thio)propanamido)thiophene-3-carboxamide” is a thiophene-based compound . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Applications De Recherche Scientifique

Synthesis and Anticancer Activity 2-(3-((4-Chlorophenyl)thio)propanamido)thiophene-3-carboxamide and its derivatives have been synthesized and evaluated for their potential anticancer activity. These compounds, especially those containing a thiazolidinone ring or thiosemicarbazide moiety, exhibit significant inhibitory activity against various cancer cell lines, highlighting their potential as anticancer agents (Atta & Abdel‐Latif, 2021).

Chemical Synthesis and Characterization The compound has been synthesized under various conditions, demonstrating the versatility of the Gewald reaction. These syntheses involve reactions with different substituted aryl aldehydes, leading to a variety of Schiff bases, which were characterized by IR, 1H NMR, and Mass spectral data. Such studies are foundational for understanding the compound's properties and potential applications in medicinal chemistry (Bhattacharjee, Saravanan, & Mohan, 2011).

Antitumor Properties Research has indicated that certain derivatives of this compound possess antitumor properties. The interaction of these compounds with DNA and their ability to induce cytotoxic effects in tumor cells suggest their potential as therapeutic agents in cancer treatment (Stevens et al., 1984).

Anti-Inflammatory and Antioxidant Activities Some acid chloride derivatives of the compound have been synthesized and shown to exhibit anti-inflammatory and antioxidant activities. These activities were assessed in vitro, offering a promising avenue for the development of new therapeutic agents with anti-inflammatory and antioxidant properties (Kumar, Anupama, & Khan, 2008).

Spectroscopic Studies The solvent effect on the absorption and fluorescence spectra of carboxamides derived from this compound has been investigated. These studies provide insights into the electronic properties and behaviors of these compounds in various environments, which is crucial for their potential applications in materials science and photophysics (Patil et al., 2011).

Orientations Futures

Thiophene-based analogs have been fascinating a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the research of “2-(3-((4-Chlorophenyl)thio)propanamido)thiophene-3-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry.

Mécanisme D'action

Target of Action

Thiophene derivatives have been shown to exhibit a variety of biological effects, suggesting they interact with multiple targets . For example, some thiophene derivatives are known to act as nonsteroidal anti-inflammatory drugs and voltage-gated sodium channel blockers .

Mode of Action

Thiophene derivatives often work by interacting with their targets and causing changes in their function .

Biochemical Pathways

Thiophene derivatives can affect a variety of pathways due to their broad spectrum of biological activities .

Result of Action

Thiophene derivatives can have a variety of effects, such as anti-inflammatory and antimicrobial effects .

Propriétés

IUPAC Name |

2-[3-(4-chlorophenyl)sulfanylpropanoylamino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2S2/c15-9-1-3-10(4-2-9)20-8-6-12(18)17-14-11(13(16)19)5-7-21-14/h1-5,7H,6,8H2,(H2,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORXRSSJJHXUII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCCC(=O)NC2=C(C=CS2)C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethylbenzenesulfonamide](/img/structure/B2969654.png)

![4-[4-(4-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2969670.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2969673.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2969674.png)

![3-[5-(Aminomethyl)pyrimidin-2-yl]-1,3-oxazinan-2-one hydrochloride](/img/structure/B2969675.png)

![N-(3,4-dichlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2969676.png)